molecular formula C15H11ClN2 B1628680 4-Chloro-6-methyl-2-phenylquinazoline CAS No. 29083-98-5

4-Chloro-6-methyl-2-phenylquinazoline

Cat. No. B1628680
Key on ui cas rn: 29083-98-5
M. Wt: 254.71 g/mol
InChI Key: VCGIADQFYSVVNQ-UHFFFAOYSA-N
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Patent
US03998951

Procedure details

To a stirred slurry of 2.1 g of 6-methyl-2-phenylquinazolin-4(3H)-one and 35 ml of thionyl chloride was added dropwise 1.3 g of dimethylformamide. The mixture was maintained at reflux temperature for 90 minutes. The mixture was concentrated under reduced pressure, the residual solid was mixed with crushed ice and the washed solid collected. Two recrystallizations from petroleum ether (60°-110° fraction) gave 1.5 g of 4-chloro-6-methyl-2-phenylquinazoline, m.p. 111°-113°.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[NH:6][C:5]2=O.S(Cl)([Cl:21])=O>CN(C)C=O>[Cl:21][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH3:1])[CH:3]=2)[N:8]=[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:6]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CC=1C=C2C(NC(=NC2=CC1)C1=CC=CC=C1)=O
Name
Quantity
35 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.3 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 90 minutes
Duration
90 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residual solid was mixed with crushed ice
CUSTOM
Type
CUSTOM
Details
the washed solid collected
CUSTOM
Type
CUSTOM
Details
Two recrystallizations from petroleum ether (60°-110° fraction)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC2=CC=C(C=C12)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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